molecular formula C10H12O3 B019512 2-(4-Hydroxyphenyl)ethyl acetate CAS No. 58556-55-1

2-(4-Hydroxyphenyl)ethyl acetate

Cat. No. B019512
CAS RN: 58556-55-1
M. Wt: 180.2 g/mol
InChI Key: LDLOCPJLLDCCGO-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)ethyl acetate is a chemical compound of interest in various fields of chemistry and pharmacology. This compound, however, should not be confused with similar-sounding compounds that have been extensively studied, such as ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate or ethyl 2-(4-aminophenoxy) acetate, which have different properties and applications.

Synthesis Analysis

  • The synthesis of related compounds, such as ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, involves the Lossen rearrangement and has been applied in the synthesis of ureas from carboxylic acids (Kishore Thalluri et al., 2014).

Molecular Structure Analysis

  • The molecular structure of related compounds has been characterized using techniques like X-ray crystallography. For example, the structure of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate was studied using single-crystal X-ray diffraction (M. Kaur et al., 2012).

Chemical Reactions and Properties

  • Related compounds exhibit interesting chemical reactions. For instance, the synthesis of ethyl (2′-hydroxy-4′,5′-methylendioxophenyl)acetate showed an unexpected Pummerer rearrangement, providing an alternative entry to 2,3-dimethlythiobenzofurans (Ariel Carreño-Montero et al., 2019).

Physical Properties Analysis

  • The physical properties of similar compounds have been studied. For instance, the crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl) vinyl]phenoxy}acetate, a related stilbene derivative, was solved by single-crystal X-ray analysis, revealing coplanar carbon and oxygen atoms in the molecule (L. Baolin et al., 2007).

Scientific Research Applications

  • In a study titled "Synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride and the effects on learning and memory in mice" by Jiang Jing-ai (2006), it was found that a related compound enhances learning and memory in mice (Jiang Jing-ai, 2006).

  • The study "Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement: single-pot racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids" by Kishore Thalluri et al. (2014), describes a method enabling the synthesis of hydroxamic acids and ureas from carboxylic acids (Thalluri et al., 2014).

  • In the field of organic chemistry, the compound is used in the regioselective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols, as described in "Regioselective Synthesis of Quinolin-8-ols and 1,2,3,4-Tetrahydroquinolin-8-ols by the Cyclization of 2-(3-Hydroxyphenyl)ethyl Ketone O-2,4-Dinitrophenyloximes" by Katsuya Uchiyama et al. (1998) (Uchiyama et al., 1998).

  • The compound shows potential in pharmaceutical applications, as indicated in studies like "Synthesis and Anti-inflammatory Evaluation of 1,2,4 Triazole Derivatives" by M. Virmani and S. Hussain (2014), where derivatives of 4-hydroxyphenyl acetic acid showed anti-inflammatory activity (Virmani & Hussain, 2014).

  • Another application is in the synthesis of angiotensin-converting enzyme inhibitors, as discussed in "Biocatalyst Research Progress of R-HPBE" by Zhao Jin-mei (2008), highlighting the importance of biocatalyst methods in its research progress (Zhao Jin-mei, 2008).

Safety And Hazards

While specific safety and hazard information for 2-(4-Hydroxyphenyl)ethyl acetate is not available, general precautions for handling similar chemical compounds include avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

2-(4-hydroxyphenyl)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8(11)13-7-6-9-2-4-10(12)5-3-9/h2-5,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLOCPJLLDCCGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348484
Record name 2-(4-hydroxyphenyl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxyphenyl)ethyl acetate

CAS RN

58556-55-1
Record name 2-(4-hydroxyphenyl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
R Mateos, JL Espartero, M Trujillo, JJ Ríos… - Journal of Agricultural …, 2001 - ACS Publications
A simple analytical method for the quantitative determination of phenols, flavones, and lignans in virgin olive oils was developed. The polar fraction was isolated from small amounts of …
Number of citations: 517 pubs.acs.org
DN De Oliveira, RR Catharino - Journal of Food Composition and Analysis, 2015 - Elsevier
A new and rapid approach for analysis of olive oil has been developed using sorptive tape-like extraction in combination with laser desorption ionization mass spectrometry (STELDI-MS…
Number of citations: 14 www.sciencedirect.com
YB Sun, GY Xia, H Xia, YZ Wu, LY Wang… - Zhongguo Zhong yao za …, 2021 - europepmc.org
A new phenolic acid ester, 4'-hydroxyphenylethyl 4, 8 (R)-dihydroxyphenylpropionate (1), was isolated from an endophytic fungus Colletotrichum capsici of Paeonia lactiflora roots, …
Number of citations: 3 europepmc.org
JJ Xue, FP Miao, ST Fang - Natural Product Research, 2023 - Taylor & Francis
Alterbutenolide (1), a new butenolide derivative with a long-chain aliphatic acid substitution, together with seven known phenolic compounds ie alternariol (2), asperigillol B (3), p-…
Number of citations: 4 www.tandfonline.com
R Bernini, E Mincione, M Barontini… - Journal of agricultural …, 2008 - ACS Publications
Hydroxytyrosol, a naturally occurred o-phenolic compound exhibiting antioxidant properties, was synthesized by a three-step high-yielding procedure from natural and low-cost …
Number of citations: 133 pubs.acs.org
A Carrasco‐Pancorbo, D Arráez‐Román… - …, 2006 - Wiley Online Library
We describe the first analytical method involving SPE and CZE coupled to ESI‐IT MS (CZE‐ESI‐MS) used to identify and characterize phenolic compounds in olive oil samples. The SPE…
EK Potocká, M Mastihubová, V Mastihuba - Food Chemistry, 2021 - Elsevier
Dried flower buds of Japanese sophora (Sophora japonica) comprising rutinosidase activity were tested in rutinosylation of tyrosol via transglycosylation process from rutin. Optimal …
Number of citations: 13 www.sciencedirect.com
A Orita, K Sakamoto, Y Hamada, A Mitsutome, J Otera - Tetrahedron, 1999 - Elsevier
Distannoxane catalysts effect acylation of alcohols by action of esters and acetic anhydride. In particular, use of enol esters provides an extremely useful method. Primary alcohols are …
Number of citations: 146 www.sciencedirect.com
L Goya, R Mateos, L Bravo - European Journal of Nutrition, 2007 - Springer
Abstract Background Scientific evidence suggests that olive oil’s beneficial effects are related to the high level of antioxidants, including phenolic …
Number of citations: 198 link.springer.com
AM Gómez‐Caravaca, A Carrasco‐Pancorbo… - …, 2009 - Wiley Online Library
Most CE methods for the analysis of phenols from olive oil use an aqueous electrolyte separation medium, although the importance of NACE is obvious, as this kind of CE seems to be …

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